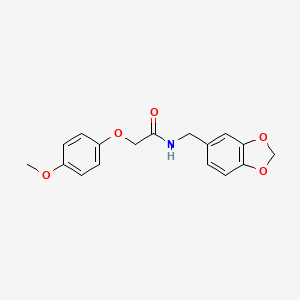![molecular formula C15H18N2O B5682549 6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol](/img/structure/B5682549.png)
6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[1-(dimethylamino)ethyl]phenyl}pyridin-3-ol, commonly known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP is a potent agonist of nicotinic acetylcholine receptors and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
DMPP acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and activating it. This leads to the influx of cations, such as sodium and calcium, into the cell. This influx of cations depolarizes the cell membrane, leading to the generation of an action potential.
Biochemical and Physiological Effects:
DMPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. DMPP has also been found to enhance learning and memory in animal models. Additionally, DMPP has been found to have analgesic effects and has been investigated as a potential treatment for chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, making it a useful tool for investigating the function of these receptors. Additionally, DMPP has a long half-life, allowing for prolonged activation of the receptor. However, DMPP has some limitations. It has been found to have off-target effects, including the activation of other receptor types. Additionally, DMPP can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DMPP. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors. Additionally, further investigation is needed to better understand the off-target effects of DMPP and to develop methods to mitigate these effects. Finally, DMPP has shown promise as a potential treatment for chronic pain, and further research is needed to investigate its efficacy and safety in this context.
Conclusion:
In conclusion, DMPP is a synthetic compound that has been widely used in scientific research. It acts as an agonist of nicotinic acetylcholine receptors and has various biochemical and physiological effects. DMPP has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for research on DMPP, including the development of more selective agonists and investigation of its potential as a treatment for chronic pain.
Métodos De Síntesis
DMPP can be synthesized by reacting 4-(1-dimethylaminoethyl)phenol with 3-bromopyridine in the presence of a palladium catalyst. The reaction yields DMPP as a yellowish powder with a melting point of 168-170°C.
Aplicaciones Científicas De Investigación
DMPP has been widely used in scientific research as a tool to investigate the function of nicotinic acetylcholine receptors. Nicotinic acetylcholine receptors are a type of ionotropic receptor that are activated by the neurotransmitter acetylcholine. These receptors are involved in various physiological processes, including muscle contraction, cognition, and addiction.
Propiedades
IUPAC Name |
6-[4-[1-(dimethylamino)ethyl]phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(17(2)3)12-4-6-13(7-5-12)15-9-8-14(18)10-16-15/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPAFQQUNDOJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC=C(C=C2)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{4-[1-(Dimethylamino)ethyl]phenyl}pyridin-3-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)

![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![6-[(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5682511.png)

![3-(4-methoxybenzyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5682532.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5682539.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoline](/img/structure/B5682541.png)

![(3aS*,7aR*)-5-methyl-2-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682567.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]piperidin-3-yl}propanoic acid](/img/structure/B5682570.png)
![8-(1,3-benzothiazol-6-ylcarbonyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682580.png)